

An In-Depth Technical Guide to the Physicochemical Properties of Sarasinoside B1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside B1 is a triterpenoid saponin, a class of naturally occurring glycosides, originally isolated from the marine sponge Melophlus sarasinorum.[1][2] These compounds, including **Sarasinoside B1**, have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the physico-chemical properties of **Sarasinoside B1**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its cytotoxic effects and the underlying signaling pathways.

Physico-chemical Properties

Sarasinoside B1 is a complex glycosidic compound. While some of its physico-chemical properties are well-documented, others, such as a precise melting point and solubility in various solvents, require further experimental determination. The available data is summarized below.



Property	Value	Source
Molecular Formula	C55H88N2O24	[1]
Molecular Weight	1189.3 g/mol	[3]
Physical State	Amorphous solid	[4]
Solubility	Data not available	
Melting Point	Data not available	_

Spectral Data

The structural elucidation of **Sarasinoside B1** has been primarily achieved through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the structural confirmation of **Sarasinoside B1**. The following table summarizes key chemical shifts, though it is important to consult original research papers for complete assignments.[4][5][6][7]

Nucleus	Chemical Shift (δ) ppm	
¹ H NMR	Characteristic signals for anomeric protons of the sugar moieties are observed between 4.3 and 4.9 ppm. Signals corresponding to the triterpenoid aglycone appear in the upfield region.	
¹³ C NMR	Resonances for the anomeric carbons of the sugar units typically appear between 102 and 107 ppm. The numerous signals for the complex triterpenoid core are spread across the spectrum.	

Mass Spectrometry (MS)



High-Resolution Mass Spectrometry (HRMS) has been instrumental in determining the molecular formula of **Sarasinoside B1**. The protonated molecule [M+H]⁺ is typically observed in positive ion mode ESI-MS.[4]

Experimental Protocols

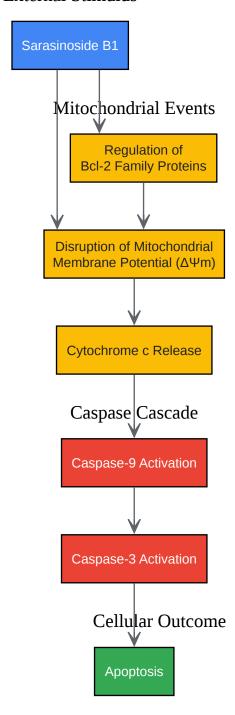
The isolation and purification of **Sarasinoside B1** from its natural source, the marine sponge Melophlus sarasinorum, involves a multi-step process. The following is a generalized protocol compiled from various studies.[4][5]

Experimental Workflow for Isolation and Purification of Sarasinoside B1





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